

preparation and optical properties of antimony bismuth alloy films

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An In-Depth Technical Guide to the Preparation and Optical Properties of Antimony-Bismuth Alloy Films

Introduction

Antimony-Bismuth (Sb-Bi) alloys represent a fascinating class of materials, transitioning from semimetallic to semiconducting properties based on the relative concentration of antimony.[1] This tunable band structure makes them highly attractive for a variety of applications, including thermoelectrics and optical switching technologies.[2] The ability to form a solid solution across the entire composition range allows for precise control over their electronic and optical characteristics.[1] This guide provides a comprehensive overview of the primary methods for preparing Sb-Bi alloy thin films and details their key optical properties, tailored for researchers and scientists in materials science and drug development.

Preparation of Antimony-Bismuth Alloy Films

Several techniques are employed to deposit high-quality Sb-Bi alloy films, each offering distinct advantages in controlling film properties such as thickness, composition, and crystallinity. The most common methods include thermal evaporation, magnetron sputtering, and electrodeposition.

Thermal Evaporation

Foundational & Exploratory





Thermal evaporation is a widely used physical vapor deposition technique for producing thin films. In this method, the source materials (antimony and bismuth) are heated in a high-vacuum environment until they evaporate and subsequently condense onto a substrate.

Experimental Protocol: Thermal Evaporation

- Substrate Preparation: Glass or quartz substrates are cleaned ultrasonically in a sequence
 of acetone, ethanol, and deionized water, followed by drying with nitrogen gas.
- Source Material: High-purity antimony and bismuth powders or granules are placed in separate crucibles within the vacuum chamber.[3]
- Vacuum Deposition: The chamber is evacuated to a pressure of approximately 10⁻⁶ Torr to minimize contamination.[3]
- Evaporation: The crucibles are heated independently to control the evaporation rate of each element. The deposition rate and film thickness are monitored in real-time using quartz crystal resonators.[3]
- Deposition: The evaporated material travels in a straight line and condenses on the cooled substrate, which is often maintained at room temperature or a specific temperature to influence film growth.[3][4]
- Alloy Formation: Co-evaporation from separate sources allows for the formation of alloy films with varying compositions by adjusting the relative evaporation rates.

Magnetron Sputtering

Magnetron sputtering is another physical vapor deposition technique that involves ejecting atoms from a target material, which then deposit onto a substrate. This method is known for producing dense, well-adhered films.

Experimental Protocol: Magnetron Sputtering

Target Material: An alloy target with the desired Sb-Bi composition (e.g., Sb98Bi2) is used.[5]
 Alternatively, co-sputtering from separate Sb and Bi targets can be employed for compositional control.



- Substrate: Silicon (Si) or K9 glass substrates are commonly used.[6][7]
- Chamber Preparation: The sputtering chamber is evacuated to a high vacuum.
- Sputtering Process: An inert gas, typically Argon (Ar), is introduced into the chamber. A high voltage is applied, creating a plasma. The Ar ions are accelerated towards the target, bombarding it and ejecting Sb and Bi atoms.
- Deposition: The sputtered atoms travel through the plasma and deposit onto the substrate, forming a thin film.[6]
- Annealing (Optional): Post-deposition annealing at various temperatures (e.g., 170–370 °C)
 can be performed to induce crystallization and modify the film's microstructure and optical
 properties.[5]

Electrodeposition

Electrodeposition is a solution-based technique where a thin film is deposited onto a conductive substrate by applying an electrical current. It is a cost-effective method that allows for easy preparation of textured films.[8]

Experimental Protocol: Electrodeposition

- Electrolyte Preparation: An acidic aqueous solution is prepared, often consisting of BiCl₃, SbCl₃, NaCl (e.g., 4 M), and HCl (e.g., 1 M) to maintain a low pH (around 0).[1][9]
 Nonaqueous solvents like dimethyl sulfoxide (DMSO) with Bi(NO₃)₃·5H₂O and SbCl₃ can also be used.[2][10]
- Electrodes: A three-electrode setup is typically used:
 - Working Electrode (Substrate): Glassy carbon, gold, or platinum.[2][9][10]
 - Counter Electrode: Platinum gauze.[2]
 - Reference Electrode: Ag/AgCl.[2]
- Deposition Process: The deposition is carried out potentiostatically (at a constant potential) or galvanostatically (at a constant current) at room temperature.[2][9] The composition of the



deposited film is dependent on the bath composition and the applied current density or potential.[10]

 Post-Treatment: After deposition, the films are rinsed with HCl and deionized water and then dried in a nitrogen stream.[1]

Characterization of Optical Properties

The optical properties of Sb-Bi alloy films are primarily investigated using UV-Vis spectroscopy and spectroscopic ellipsometry.

- UV-Vis Spectroscopy: This technique measures the absorbance and transmittance of the film over a range of wavelengths (typically 200-900 nm).[4] From the absorption data, the optical band gap (Eg) can be determined using a Tauc plot, which analyzes the relationship between the absorption coefficient (α) and the photon energy (hv).[11]
- Spectroscopic Ellipsometry: This is a highly sensitive, non-destructive technique used to
 determine the optical constants of thin films, including the refractive index (n) and the
 extinction coefficient (k).[6][7][12] It measures the change in polarization of light upon
 reflection from the film's surface. The experimental data (psi and delta parameters) are fitted
 to a model to extract the optical constants.[5][12]

Key Optical Properties of Sb-Bi Films

The optical properties of antimony-bismuth alloys are highly dependent on their composition, crystal structure, and film thickness.

Optical Band Gap (E_g)

The addition of antimony to bismuth systematically alters the electronic band structure. Pure bismuth is a semimetal with a small band overlap. As the antimony concentration (x) increases in $Bi_{1-x}Sb_x$ alloys, this overlap decreases.[13]

 Semimetal-to-Semiconductor Transition: The alloy undergoes a transition to a semiconducting state at antimony concentrations between approximately 7% and 22%.[13]
 [1]



Band Gap Variation: Within the semiconducting range, the optical energy gap is tunable. For instance, studies have shown the band gap increasing from 0.063 eV to 0.081 eV with modifications in the Bi-Sb ratio.[4] A maximum band gap is often observed at an Sb concentration of around 12-15%.[13]

Sb Concentration (x in Bi _{1-x} Sb _x)	Optical Band Gap (E_g)	Reference
Varied Ratios	0.063 eV to 0.081 eV	[4]
~12%	Maximum E_g	
7% - 22%	Semiconducting Range	[1]

Refractive Index (n) and Extinction Coefficient (k)

The refractive index (n) relates to how light propagates through the material, while the extinction coefficient (k) measures the dissipation of electromagnetic waves within the film.[5]

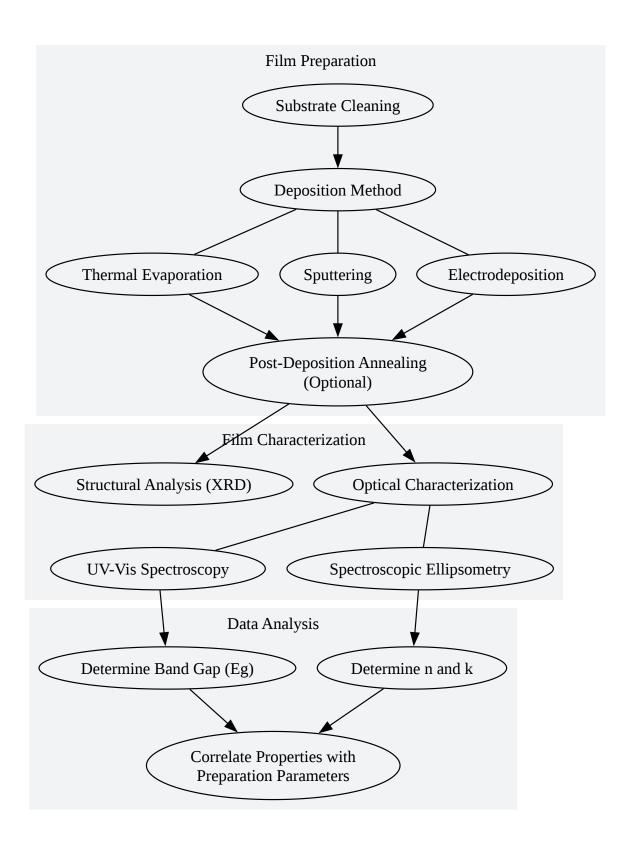
- Effect of Composition: The composition of the alloy influences both n and k.
- Effect of Annealing: Annealing the films can lead to significant changes in their optical constants. For an Sb_{98.4}Bi_{1.6} film, annealing causes a decrease in the refractive index in the visible region, while the extinction coefficient and reflectivity markedly increase.[5] This is attributed to the crystallization of the film from an amorphous to a rhombohedral structure.[5]
- Wavelength Dependence: The refractive index of Sb-Bi alloy films typically increases with increasing wavelength, which is characteristic of anomalous dispersion.[14]



Film Compositio n	Annealing Temp. (°C)	Wavelength (nm)	Refractive Index (n)	Extinction Coefficient (k)	Reference
Sb _{98.4} Bi _{1.6}	As-deposited	400	~2.2	~2.3	[5]
Sb _{98.4} Bi _{1.6}	370	400	~1.8	~3.2	[5]
Sb _{98.4} Bi _{1.6}	As-deposited	800	~4.8	~3.3	[5]
Sb _{98.4} Bi _{1.6}	370	800	~5.2	~5.3	[5]

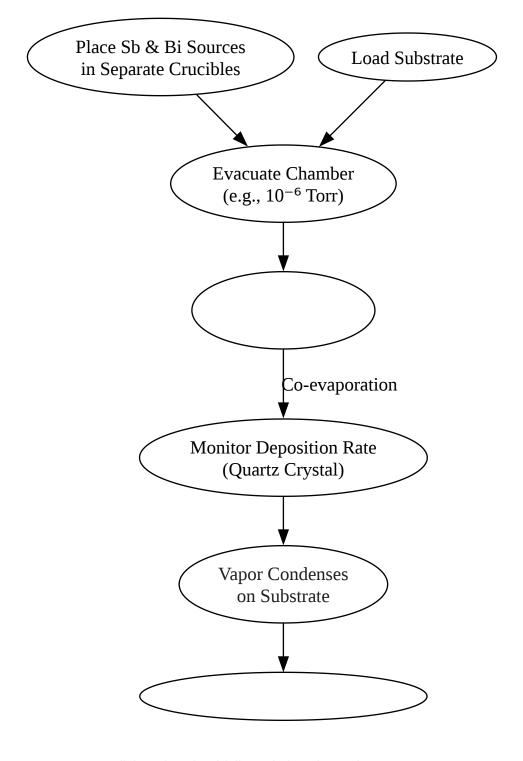
Visualized Workflows and Processes





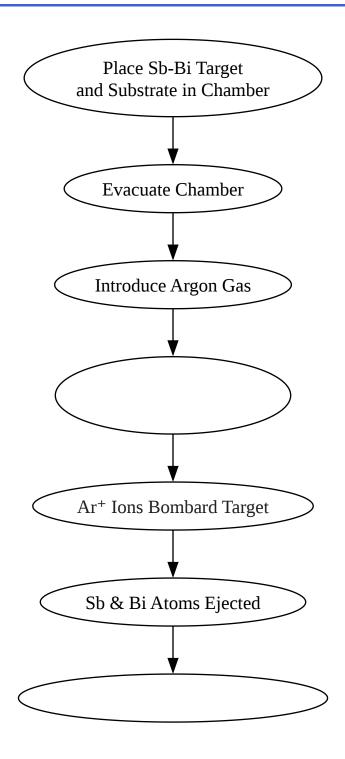
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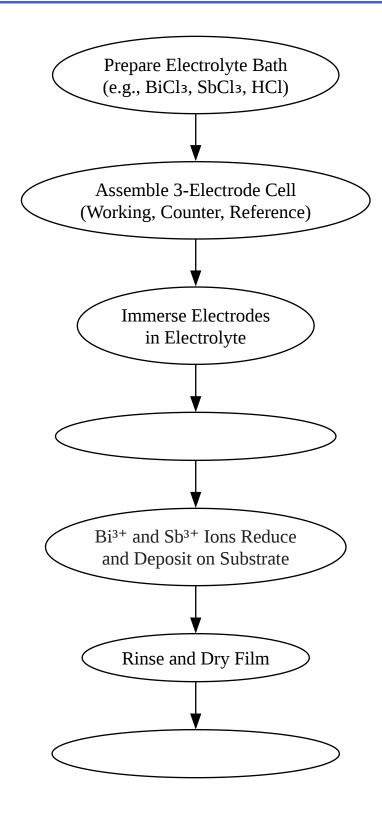
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